molecular formula C16H14BrN3 B5637307 6-bromo-N-(3,4-dimethylphenyl)quinazolin-4-amine

6-bromo-N-(3,4-dimethylphenyl)quinazolin-4-amine

Cat. No.: B5637307
M. Wt: 328.21 g/mol
InChI Key: UADFNUOWWWDCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(3,4-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3,4-dimethylphenyl)quinazolin-4-amine typically involves the following steps:

    Amination: The attachment of the 3,4-dimethylphenyl group to the quinazoline ring through an amine linkage.

A common synthetic route involves the reaction of 6-bromo-4-chloroquinazoline with 3,4-dimethylaniline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(3,4-dimethylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-N-(3,4-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(3-nitrophenyl)quinazolin-4-amine
  • 6-bromo-N-(3-(difluoromethyl)phenyl)quinazolin-4-amine
  • 6-bromo-4-chloroquinazoline

Uniqueness

6-bromo-N-(3,4-dimethylphenyl)quinazolin-4-amine is unique due to the presence of the 3,4-dimethylphenyl group, which may enhance its biological activity and selectivity compared to other similar compounds. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for further research .

Properties

IUPAC Name

6-bromo-N-(3,4-dimethylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3/c1-10-3-5-13(7-11(10)2)20-16-14-8-12(17)4-6-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADFNUOWWWDCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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